Inter-Assay Precision: L-Tryptophan-13C11,15N2 Enables <6% CV in GC-MS Quantification
When used as an internal standard in a GC-MS method for simultaneous detection of tryptophan and three metabolites, L-[(13)C11, (15)N2]-Trp enabled an inter-assay coefficient of variation (CV) of 5.2% for both labeled and unlabeled L-tryptophan in human and rat plasma [1]. This compares favorably to the CVs obtained for the metabolites (17.1% for L-kynurenine, 16.9% for serotonin, and 5.8% for quinolinic acid) [1], demonstrating that the fully substituted internal standard provides excellent precision for the parent analyte.
| Evidence Dimension | Inter-assay coefficient of variation (CV) |
|---|---|
| Target Compound Data | 5.2% (for L-Trp and 15N2-Trp, n=2) |
| Comparator Or Baseline | 17.1% (L-kynurenine), 16.9% (serotonin), 5.8% (quinolinic acid) |
| Quantified Difference | ~3x lower CV than metabolites |
| Conditions | GC-MS with pentafluoropropionic anhydride and 2,2,3,3,3-pentafluoro-1-propanol derivatization, negative ion chemical ionization, selected ion monitoring, human and rat plasma |
Why This Matters
A CV of 5.2% demonstrates that L-Tryptophan-13C11,15N2 provides robust and reproducible quantification, critical for clinical and pharmacological studies where precise measurement of tryptophan levels is required.
- [1] Sano, M., et al. (2014). Simultaneous detection of stable isotope-labeled and unlabeled L-tryptophan and of its main metabolites, L-kynurenine, serotonin and quinolinic acid, by gas chromatography/negative ion chemical ionization mass spectrometry. Journal of Mass Spectrometry, 49(2), 128-135. View Source
